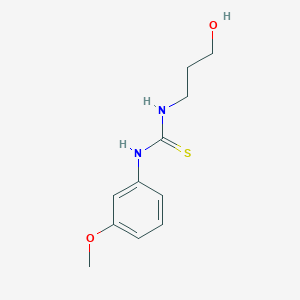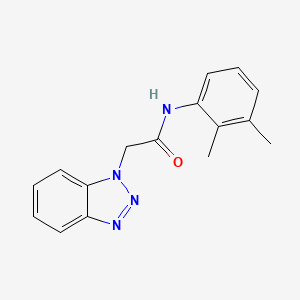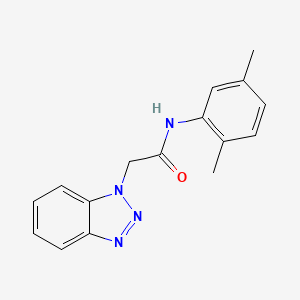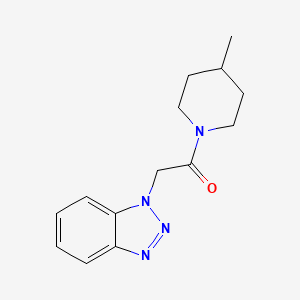
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone, also known as BPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPE is a white crystalline powder that is soluble in water and organic solvents. It belongs to the class of compounds known as benzotriazole derivatives, which have been widely studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. This compound has also been shown to inhibit the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions. However, this compound has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of additional enzymes that are inhibited by this compound. In addition, further studies could be conducted to investigate the anti-inflammatory and anti-cancer properties of this compound. Finally, this compound could be used as a starting point for the development of new drugs with improved properties.
Métodos De Síntesis
The synthesis of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-aminopyrrolidine with benzotriazole-1-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13-14-16/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAVZUUWSWXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)



methanone](/img/structure/B7638604.png)
![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)



![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)
